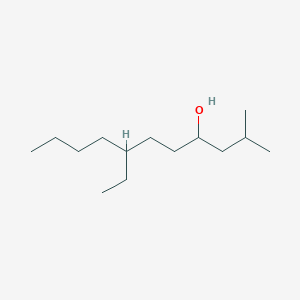
7-Ethyl-2-methyl-4-undecanol
Overview
Description
7-Ethyl-2-methyl-4-undecanol is an organic compound with the molecular formula C14H30O. It is a colorless to almost colorless liquid with a molecular weight of 214.39 g/mol . This compound is known for its use as an intermediate in the synthesis of various chemicals, including synthetic lubricants, defoamers, and surfactants .
Mechanism of Action
Target of Action
7-Ethyl-2-methyl-4-undecanol, also known as Sodium tetradecyl sulfate, primarily targets endothelial cells . These cells line the interior surface of blood vessels and lymphatic vessels, playing a crucial role in vascular biology.
Mode of Action
This compound acts as a potent toxin for endothelial cells . Even brief exposure to low concentrations can effectively strip the endothelium over a considerable distance, exposing highly thrombogenic endothelium in the process . This interaction with its targets leads to significant changes in the cellular structure and function.
Biochemical Pathways
Its action as a sclerosing agent suggests it may influence pathways related to inflammation and thrombus formation . The compound’s ability to strip endothelium indicates it may also affect pathways related to endothelial integrity and function.
Result of Action
The primary result of this compound’s action is the inflammation of the intima (inner layer of a blood vessel) and the formation of a thrombus (blood clot) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethyl-2-methyl-4-undecanol typically involves the alkylation of undecanol with ethyl and methyl groups. One common method is the reaction of 4-undecanol with ethyl and methyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the halides .
Industrial Production Methods: Industrial production of this compound often involves the use of catalytic hydrogenation of the corresponding ketone, 7-ethyl-2-methyl-4-undecanone. This process is typically carried out in the presence of a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form the corresponding ketone, 7-ethyl-2-methyl-4-undecanone.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions with halides to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, strong bases such as sodium hydride or potassium tert-butoxide
Major Products Formed:
Oxidation: 7-Ethyl-2-methyl-4-undecanone
Reduction: Various alcohol derivatives
Substitution: Substituted derivatives of this compound
Scientific Research Applications
7-Ethyl-2-methyl-4-undecanol has a wide range of applications in scientific research:
Comparison with Similar Compounds
Uniqueness: 7-Ethyl-2-methyl-4-undecanol is unique due to its specific ethyl and methyl substitutions, which confer distinct physical and chemical properties. These substitutions enhance its solubility in organic solvents and its ability to interact with lipid membranes, making it particularly useful in applications such as drug delivery and the synthesis of specialized surfactants .
Properties
IUPAC Name |
7-ethyl-2-methylundecan-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30O/c1-5-7-8-13(6-2)9-10-14(15)11-12(3)4/h12-15H,5-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKKBSZCOVNFRCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CCC(CC(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80883292 | |
| Record name | 4-Undecanol, 7-ethyl-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80883292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103-20-8 | |
| Record name | 7-Ethyl-2-methyl-4-undecanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103-20-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Ethyl-2-methyl-4-undecanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103208 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Undecanol, 7-ethyl-2-methyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60591 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Undecanol, 7-ethyl-2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Undecanol, 7-ethyl-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80883292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-ethyl-2-methylundecan-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.808 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 7-Ethyl-2-methyl-4-undecanol in selective media for Salmonella isolation?
A1: this compound, often supplied as Tergitol 4 or Tergitol 7, acts as a selective agent in bacteriological culture media [, ]. When added to Xylose-Lysine-Deoxycholate (XLD) agar, forming XLDT4, it inhibits the growth of certain bacterial species commonly found in poultry intestinal flora, while allowing Salmonella species to grow [, ]. This selective inhibition aids in differentiating Salmonella colonies from other bacteria present in the sample.
Q2: Is this compound completely effective in inhibiting all non-Salmonella bacteria in poultry samples?
A2: While the addition of this compound to XLD agar improves selectivity, it does not completely inhibit the growth of all non-Salmonella bacteria [, ]. The research indicated that some strains of Proteus spp. were still able to grow on XLDT4 agar, although their growth might be partially inhibited [, ]. Furthermore, other contaminant bacteria species, differing between media types, were shown to form colonies similar to Salmonella on XLDT4, highlighting the need for using multiple selective media for accurate identification [, ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


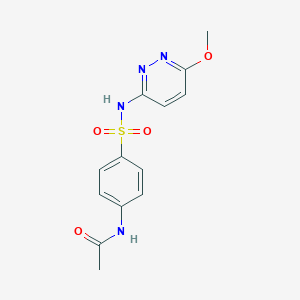
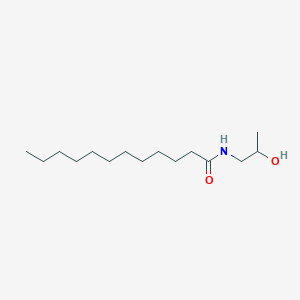
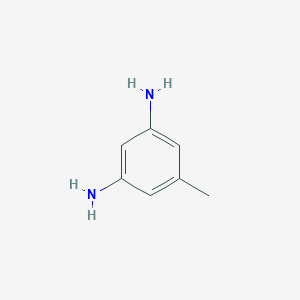
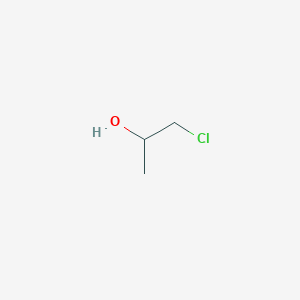
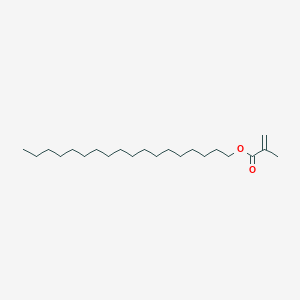
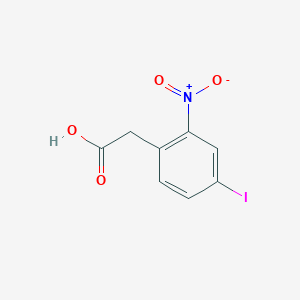
![(1h-Pyrrolo[2,3-c]pyridin-4-yl)methanol](/img/structure/B90631.png)

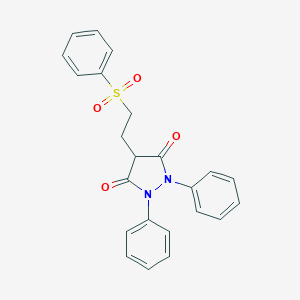
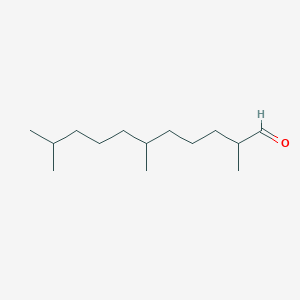
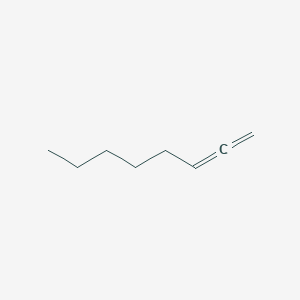
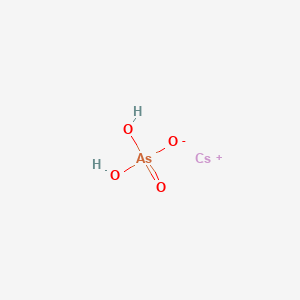
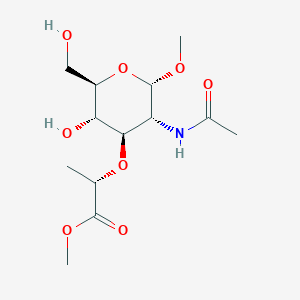
![10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol](/img/structure/B90665.png)
